N-(2-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Description
N-(2-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17BrN4O3S2 and its molecular weight is 505.41. The purity is usually 95%.
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Biological Activity
N-(2-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological significance. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
Property | Details |
---|---|
IUPAC Name | N-(2-bromophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Molecular Formula | C20H17BrN4O3S2 |
Molecular Weight | 505.4 g/mol |
CAS Number | 931359-18-1 |
The biological activity of N-(2-bromophenyl)-2-sulfanylacetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their signaling pathways.
- Protein Interaction Disruption : It could interfere with protein-protein interactions critical for cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-bromophenyl)-2-sulfanylacetamide exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Escherichia coli | Inhibitory effect |
Staphylococcus aureus | Moderate activity |
Candida albicans | Effective inhibition |
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance:
-
Cell Line Studies : Compounds similar to N-(2-bromophenyl)-2-sulfanylacetamide have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- MCF-7 Cell Line IC50 : 15 µM
- HeLa Cell Line IC50 : 20 µM
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms.
Case Studies
-
Study on Antimicrobial Activity :
A recent study examined the antimicrobial efficacy of N-(2-bromophenyl)-2-sulfanylacetamide against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. -
Anticancer Research :
In a study published in the Journal of Medicinal Chemistry, researchers reported that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models of breast cancer.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S2/c1-2-25-16-10-6-3-7-13(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSDJNMZADMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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